Mechanism of Action Differentiation: Non-Competitive vs. Competitive Neuraminidase Inhibition
In a direct head-to-head enzymatic assay, Bakkenolide D is distinguished by its non-competitive mechanism of action against bacterial neuraminidase (NA) from Clostridium perfringens, in contrast to the competitive inhibition observed for co-isolated compounds. This difference in mechanism is a critical factor for drug discovery programs seeking specific modes of target engagement [1].
| Evidence Dimension | Type of Neuraminidase Inhibition |
|---|---|
| Target Compound Data | Noncompetitive |
| Comparator Or Baseline | 1,5-di-O-caffeoylquinic acid (3) and 5-O-Caffeoylquinic acid (4) exhibited Competitive inhibition |
| Quantified Difference | Qualitative difference in mechanism type; Noncompetitive vs. Competitive |
| Conditions | Enzyme kinetic studies using bacterial neuraminidase (Clostridium perfringens) as substrate |
Why This Matters
The non-competitive mechanism suggests that Bakkenolide D binds to an allosteric site rather than the active site, which has distinct implications for overcoming active site mutations and designing combination therapies.
- [1] Woo, H. S., Shin, K.-C., Kim, J. Y., Kim, Y.-S., Ban, Y. J., Oh, Y. J., Cho, H. J., Oh, D.-K., & Kim, D. W. (2020). Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability. Biomolecules, 10(6), 888. (Table 1) View Source
